2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxalines are a class of compounds that have shown a variety of biological activities. They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Scientific Research Applications
Synthesis and Biological Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, similar to the specified chemical, are synthesized for various research applications, primarily exploring their potential biological activities. For example, derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their positive inotropic activity, which measures the force of heart muscle contractions. Such studies aim to identify new therapeutic agents for heart conditions by assessing compounds in isolated rabbit heart preparations for their ability to increase stroke volume compared to standard drugs like Milrinone Li et al., 2008.
Pharmacological Characterization
Further pharmacological characterization of [1,2,4]triazolo[4,3-a]quinoxaline derivatives includes evaluating their potential as anticonvulsant agents. This involves synthesizing novel quinoxaline derivatives and testing their efficacy in preventing seizures in model organisms, highlighting the versatility of this chemical scaffold in drug discovery for neurological conditions Alswah et al., 2013.
Molecular Modeling Studies
The design and synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives also involve molecular modeling studies to understand their interaction with biological targets. For instance, derivatives have been explored as human A3 adenosine receptor antagonists, where modifications to the chemical structure aim to enhance selectivity and potency for potential therapeutic applications. These studies contribute to the field of medicinal chemistry by providing insights into the structure-activity relationships necessary for designing more effective drugs Catarzi et al., 2005.
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety . Compounds with similar structures have been found to have anticancer activities , suggesting that they might target proteins involved in cell proliferation and survival.
Mode of Action
Without specific information on the compound’s targets, it’s difficult to describe its mode of action. Many anticancer drugs work by interacting with their targets to disrupt key cellular processes, leading to cell death .
Biochemical Pathways
The affected pathways would depend on the compound’s specific targets. Anticancer drugs often affect pathways involved in cell cycle regulation, apoptosis, and DNA repair .
Result of Action
If the compound has anticancer activity, its action could result in the death of cancer cells .
properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-17-7-6-10-23(18(17)2)36-26-25-30-31(27(34)32(25)22-9-5-4-8-21(22)29-26)16-24(33)28-15-19-11-13-20(35-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILMDOMULIMXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide |
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